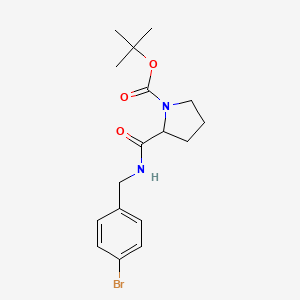

2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-[(4-bromophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZWSZVDCPIXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including in vitro and in vivo studies, with a focus on its mechanisms of action and therapeutic potential.

- Molecular Formula : C15H20BrN2O2

- Molecular Weight : 326.23 g/mol

- CAS Number : 943750-38-7

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential as an anticancer agent and its effects on inflammation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from key studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |

| HeLa | 9.22 ± 0.17 | Induction of apoptosis |

| MCF-7 | 8.47 ± 0.18 | Inhibition of cell proliferation |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for its anticancer properties. Flow cytometry analysis revealed that it effectively halts cell cycle progression, particularly in the sub-G1 phase, which is indicative of apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The following table outlines the anti-inflammatory effects observed:

| Study Focus | Findings |

|---|---|

| Cytokine Production | Reduced levels of TNF-α and IL-6 in vitro |

| Animal Model | Decreased paw edema in carrageenan-induced inflammation |

Case Studies

A notable case study involved the administration of this compound in an animal model of cancer. The study demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against malignancies.

Case Study Summary

- Model : Mouse xenograft model

- Treatment Regimen : Daily administration for two weeks

- Outcome : Tumor volume decreased by approximately 50% compared to untreated controls.

Mechanistic Insights

The compound's biological activity can be attributed to several mechanisms:

- Inhibition of Matrix Metalloproteinases (MMPs) : Computational docking studies suggest strong binding affinity to MMP-2 and MMP-9, enzymes involved in tumor metastasis .

- Modulation of Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : The compound reduces inflammatory cytokines, contributing to its anti-inflammatory profile.

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of this compound is its potential as an inhibitor of specific enzymes. Research has indicated that pyrrolidine derivatives can act as inhibitors of endothelin-converting enzyme, which is implicated in cardiovascular diseases. The structural modifications provided by the bromobenzyl group may enhance binding affinity and selectivity towards these enzymes, making it a candidate for further development in cardiovascular therapeutics .

Neuropharmacological Studies

The compound's structural features suggest it may influence neurotransmitter systems. Studies focusing on similar pyrrolidine derivatives have shown promise in modulating dopaminergic and serotonergic pathways, which are critical in treating conditions such as depression and schizophrenia. The interaction with these pathways could be explored further to assess the compound's efficacy in neuropharmacological applications.

Anticancer Potential

There is growing interest in the role of pyrrolidine derivatives in oncology. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. Investigating the mechanism of action for 2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could reveal its potential as an anticancer agent, particularly through apoptosis induction or cell cycle arrest mechanisms.

Emerging studies have highlighted the importance of novel compounds in combating drug-resistant pathogens. The unique chemical structure of this compound may confer antibacterial or antifungal properties, making it a candidate for developing new antimicrobial agents. Further research into its bioactivity against specific pathogens could provide insights into its potential use in treating infections.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects , synthetic methods , and physical/chemical properties .

Structural Comparison

Key Observations :

- The target compound’s 4-bromo-benzylcarbamoyl group distinguishes it from analogs with sulfonate esters () or acetyl groups (). Bromine enhances electrophilicity, enabling nucleophilic substitution or cross-coupling reactions, whereas acetyl groups may stabilize intermediates via electron-withdrawing effects .

Key Observations :

- The sulfonate ester in ’s compound is synthesized via nucleophilic substitution under mild conditions, leveraging pyridine to absorb HCl byproducts .

- employs DME solvent at elevated temperatures (85°C) for coupling, contrasting with the target compound’s likely need for palladium-mediated reactions (e.g., Buchwald-Hartwig) due to its brominated aromatic ring .

Physical and Chemical Properties

Key Observations :

- The rotameric equilibrium observed in ’s compound suggests dynamic conformational behavior, which may influence its reactivity or crystallization . The target compound’s carbamoyl group could impose rigidity, reducing rotamer formation.

- Bromine’s hydrophobic nature likely reduces aqueous solubility across analogs .

Preparation Methods

Preparation of tert-Butyl 4-Bromobenzylcarbamate

A key intermediate, tert-butyl 4-bromobenzylcarbamate , is prepared by reacting 4-bromobenzylamine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as ethyl acetate or dichloromethane, typically at room temperature. The reaction proceeds with high yield (around 97%) and produces a solid product upon standing.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | 4-bromobenzylamine + Boc2O in EA, rt overnight | 97 | White solid precipitates; isolated by extraction and concentration |

This step is crucial for introducing the tert-butyl carbamate protecting group on the benzylamine nitrogen, facilitating further coupling steps without side reactions on the amine.

Coupling with Pyrrolidine Carboxylic Acid Derivative

The protected 4-bromobenzylcarbamate is then coupled with a pyrrolidine-1-carboxylic acid tert-butyl ester derivative. This is typically achieved using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in solvents such as DMF or dichloromethane.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling | Boc-4-bromobenzylcarbamate + Boc-pyrrolidine acid + HATU + TEA, 0°C to rt overnight | ~90-95 (crude) | Reaction monitored by TLC; aqueous workup and extraction |

This step forms the amide bond linking the 4-bromo-benzylcarbamoyl group to the pyrrolidine ring nitrogen, preserving the tert-butyl ester protecting group on the carboxylic acid.

Alternative Synthetic Routes and Modifications

Use of Different Protecting Groups and Coupling Agents

- The Boc protecting group on the pyrrolidine nitrogen can be removed using trifluoroacetic acid (TFA) in dichloromethane at low temperatures (-20°C to room temperature) to yield the free amine, which can then be reprotected or further functionalized.

- Amide bond formation can alternatively be performed using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in dichloromethane, especially when milder conditions are required.

Halogen Substitution and Side-Chain Modifications

- The 4-bromo substituent on the benzyl group can be introduced via bromination of the corresponding benzyl derivative or by using commercially available 4-bromobenzylamine as starting material.

- For inversion of stereochemistry or further functional group transformations, intermediates such as mesylates or bromides can be prepared and reacted under controlled conditions (e.g., LiBr in THF at 4°C to room temperature).

Summary of Key Reaction Conditions and Yields

| Synthetic Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Boc protection of 4-bromobenzylamine | Boc2O, EA, room temp, overnight | 97 | High yield; solid precipitate formation |

| Amide coupling | HATU, TEA, DMF/DCM, 0°C to room temp, overnight | 90-95 | Efficient amide bond formation |

| Boc deprotection | TFA in DCM, -20°C to room temp | >90 | Clean removal of Boc protecting group |

| Alternative coupling | EDCI, DMAP, DCM, room temp | 85-90 | Suitable for sensitive substrates |

Research Findings and Practical Considerations

- The use of HATU as a coupling reagent is preferred for its high efficiency and low racemization risk, crucial for maintaining stereochemical integrity in pyrrolidine derivatives.

- The Boc protecting group provides excellent stability during coupling and can be selectively removed under mild acidic conditions without affecting other functional groups.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to ensure completion and purity.

- Workup typically involves aqueous washes with sodium bicarbonate and brine to remove acidic and polar impurities, followed by drying over sodium sulfate and solvent removal under reduced pressure.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(4-Bromo-benzylcarbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Answer:

The synthesis typically involves coupling pyrrolidine-1-carboxylic acid tert-butyl ester with 4-bromo-benzyl isocyanate under basic conditions (e.g., using triethylamine or DMAP). The tert-butyl ester acts as a protecting group for the pyrrolidine nitrogen, while the bromo substituent enables further functionalization. Reaction progress is monitored via TLC, and purification is achieved using silica gel column chromatography with ethyl acetate/hexane gradients. Yield optimization often requires stoichiometric control of reagents and inert atmosphere conditions .

Advanced: How can regioselectivity challenges during bromo group substitution reactions be addressed?

Answer:

Regioselectivity in Suzuki-Miyaura cross-coupling reactions can be optimized by selecting palladium catalysts (e.g., Pd(PPh₃)₄) with ligands that stabilize the transition state. Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) critically influence reaction pathways. Computational modeling (DFT at B3LYP/6-31G* level) can predict electronic effects of the bromo substituent, guiding substrate design to favor desired regiochemical outcomes .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbamate carbonyl resonates at ~155 ppm (¹³C).

- IR Spectroscopy : Stretching vibrations for the carbamate C=O bond (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups.

- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₇H₂₄BrN₂O₃ requires precise mass calculation) .

Advanced: What methodologies resolve racemization during stereoselective synthesis of pyrrolidine derivatives?

Answer:

Chiral resolution via preparative HPLC with cellulose-based columns (e.g., Chiralpak IB) effectively separates enantiomers. Alternatively, asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic solvents) can achieve >90% enantiomeric excess. Dynamic kinetic resolution under basic conditions may also suppress racemization during carbamate formation .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Moisture-sensitive tert-butyl esters degrade via hydrolysis; thus, desiccants (silica gel) and anhydrous solvents (e.g., dry DCM) are essential during handling .

Advanced: How can computational tools predict the bromo group’s reactivity in nucleophilic aromatic substitution?

Answer:

Density Functional Theory (DFT) calculations evaluate the electron-withdrawing effect of the bromo substituent, predicting activation barriers for nucleophilic attack. Molecular dynamics (MD) simulations assess solvent effects (e.g., DMSO vs. toluene) on transition-state stabilization. These models guide solvent/catalyst selection to enhance reaction efficiency .

Basic: What purification methods are effective for removing byproducts in the final synthesis step?

Answer:

Flash chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) effectively separates the target compound from unreacted starting materials. Recrystallization in ethanol/water mixtures improves purity (>95%), as confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does steric hindrance from the tert-butyl group influence coupling reactions?

Answer:

The bulky tert-butyl group reduces reactivity at the pyrrolidine nitrogen, necessitating elevated temperatures (80–120°C) or microwave-assisted synthesis for carbamate formation. Steric maps generated via molecular modeling software (e.g., Schrödinger) identify spatial constraints, informing reagent design to minimize steric clashes .

Basic: What safety precautions are critical when handling this compound?

Answer:

While not classified as hazardous, use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Spills should be neutralized with inert adsorbents (vermiculite) and disposed of as halogenated waste .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic studies of pyrrolidine derivatives?

Answer:

Incorporating ¹³C at the carbamate carbonyl enables tracking via ¹³C NMR or mass spectrometry in metabolic pathways. Synthetic routes involve labeled tert-butyl carbonate (¹³CO₂) intermediates, with purification by reverse-phase HPLC to isolate labeled products for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.